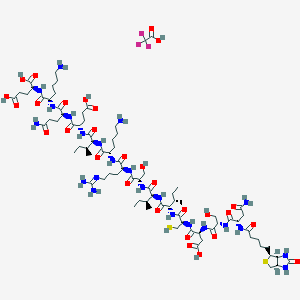
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate (abbreviated as H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH TFA) is a peptide-based trifluoroacetate (TFA) that has been studied extensively for its potential use in scientific research. H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH TFA is a widely used reagent in the synthesis of peptides, and it has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.
科学的研究の応用
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate has been studied extensively for its potential use in scientific research. It has been used in the synthesis of peptides, and it has been studied for its potential applications in biochemistry, pharmacology, and biotechnology. H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound has been used to study protein-protein interactions, enzyme kinetics, and protein structure and stability. It has also been used in the synthesis of peptide-based drugs and in the development of novel drug delivery systems.
作用機序
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate acts by forming a covalent bond with the peptide backbone. This covalent bond is formed between the carboxyl group of the peptide and the trifluoroacetate group of the H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound. This covalent bond is stable and can only be broken by hydrolysis.
Biochemical and Physiological Effects
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound has been studied for its potential biochemical and physiological effects. It has been shown to increase the solubility of peptides in aqueous solutions and to improve the stability of peptides in vitro and in vivo. It has also been shown to increase the bioavailability of peptides and to enhance their absorption into the body.
実験室実験の利点と制限
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized via both SPPS and LPS. It is also relatively stable, as the covalent bond it forms with peptides is stable and can only be broken by hydrolysis. However, it is important to note that H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound is not as stable as other peptide-based reagents and can degrade over time.
将来の方向性
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate has several potential future directions. One potential direction is the development of novel drug delivery systems using H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound. Another potential direction is the use of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound to study protein-protein interactions, enzyme kinetics, and protein structure and stability. Additionally, H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound could be used to synthesize novel peptide-based drugs. Finally, H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound could be used to develop new methods for the synthesis of peptides.
合成法
H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH Trifluoroacetate can be synthesized by a combination of solid-phase peptide synthesis (SPPS) and liquid-phase synthesis (LPS). SPPS is a method of peptide synthesis that involves the attachment of amino acids to a solid support, such as a resin, and then the release of the peptide from the solid support by cleavage with a reagent such as trifluoroacetic acid (this compound). LPS is a method of peptide synthesis that involves the coupling of a protected amino acid to a peptide chain in solution. Both SPPS and LPS can be used to synthesize H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH this compound.
特性
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H93N19O23.C2HF3O2/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65;3-2(4,5)1(6)7/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67);(H,6,7)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAECGUAQVKCB-YRLUYXAESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H94F3N19O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1586.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














